S 2160

Description

Properties

CAS No. |

54799-93-8 |

|---|---|

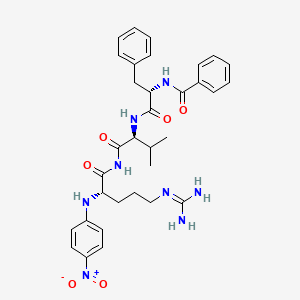

Molecular Formula |

C33H40N8O6 |

Molecular Weight |

644.7 g/mol |

IUPAC Name |

N-[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanoyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]benzamide |

InChI |

InChI=1S/C33H40N8O6/c1-21(2)28(39-31(44)27(20-22-10-5-3-6-11-22)38-29(42)23-12-7-4-8-13-23)32(45)40-30(43)26(14-9-19-36-33(34)35)37-24-15-17-25(18-16-24)41(46)47/h3-8,10-13,15-18,21,26-28,37H,9,14,19-20H2,1-2H3,(H,38,42)(H,39,44)(H4,34,35,36)(H,40,43,45)/t26-,27-,28-/m0/s1 |

InChI Key |

IQFRQVCWHMZHOA-KCHLEUMXSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NC(=O)[C@H](CCCN=C(N)N)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |

Canonical SMILES |

CC(C)C(C(=O)NC(=O)C(CCCN=C(N)N)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

enzoyl-Phe-Val-Arg-p-nitroanilide Bz-Phe-Val-Arg-paranitroanilide BzPheValArgNaN L-argininamide, N-benzoyl-L-phenylalanyl-L-valyl-N-(4-nitrophenyl)- N-alpha-benzoyl-L-phenylalanyl-L-valyl-L-arginine-p-nitroanilide N-benzoyl-L-phenylalanyl-L-valyl-L-arginine-p-nitroanilide S 2160 S-2160 |

Origin of Product |

United States |

Foundational & Exploratory

S 2160 Autofluorescence Eliminator Reagent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the S 2160 Autofluorescence Eliminator Reagent, a critical tool for researchers employing fluorescence microscopy. Autofluorescence, the natural emission of light by biological structures, can often obscure the specific signals from fluorescent probes, leading to difficulties in image analysis and interpretation. This guide details the mechanism, application, and performance of the this compound reagent in mitigating this challenge.

Introduction to Autofluorescence

Autofluorescence is a significant concern in fluorescence microscopy, originating from endogenous fluorophores within biological specimens. One of the most common sources of autofluorescence is lipofuscin, an aggregate of oxidized proteins and lipids that accumulates in the lysosomes of aging cells.[1] Lipofuscin granules exhibit broad excitation and emission spectra, often overlapping with the spectra of commonly used fluorophores, thereby confounding the detection of specific fluorescent signals.[1][2] This interference is particularly problematic in aged tissues, such as the brain and retina.[3]

Key Characteristics of Lipofuscin Autofluorescence:

-

Broad Excitation Spectrum: 350-580 nm[1]

-

Broad Emission Spectrum: 400-630 nm[1]

-

Appearance: Granular deposits within the cytoplasm.

-

Prevalence: Increases with age in various cell types, notably neurons and retinal pigment epithelium cells.[2][3]

The this compound Autofluorescence Eliminator Reagent is designed to specifically reduce or eliminate this lipofuscin-like autofluorescence, thereby enhancing the signal-to-noise ratio in immunofluorescence applications.[2]

This compound Autofluorescence Eliminator Reagent: Composition and Mechanism

The this compound Autofluorescence Eliminator Reagent is a ready-to-use solution provided in 70% ethanol.[2] While the exact proprietary formulation is not disclosed, it is widely understood to be a solution of Sudan Black B, a lipophilic dye known for its ability to quench autofluorescence.[1]

The proposed mechanism of action involves Sudan Black B's ability to absorb broadly across the visible spectrum, effectively masking the fluorescence emitted by lipofuscin granules. Its lipophilic nature allows it to associate with the lipid-rich lipofuscin deposits.

Quantitative Data and Performance

While comprehensive quantitative data for the this compound reagent is limited in publicly available literature, studies on Sudan Black B, its likely active component, provide valuable insights into its performance.

Table 1: Efficacy of Sudan Black B in Reducing Autofluorescence

| Tissue Type | Fixation | Percent Autofluorescence Reduction | Wavelength/Filter Set | Reference |

| Human Pancreas | Formalin-fixed, paraffin-embedded | 65-95% | Dependent on filter setup | [3] |

| Murine Renal Tissue | Formaldehyde-fixed, paraffin-embedded & Frozen | Significant reduction (dose-dependent) | 405, 473, and 559 nm excitation | |

| Human Brain | Formalin-fixed, paraffin-embedded & Frozen | Significant reduction | DAPI, FITC, Rhodamine | [4] |

Table 2: Effect of this compound Reagent on Fluorophore Signal Intensity

| Fluorophore | Tissue Type | Observed Effect on Signal | Reference |

| Cy3 | Adult Human Brain | Marginal reduction (5-10%) | [1] |

Note: The performance of the this compound reagent may vary depending on the tissue type, fixation method, and the specific fluorophores used. Optimization of the incubation time is recommended to achieve the best balance between autofluorescence quenching and preservation of the specific fluorescent signal.[2]

Experimental Protocols

The following is a detailed methodology for the application of this compound Autofluorescence Eliminator Reagent in a typical immunofluorescence workflow.

Post-Immunofluorescence Staining Protocol

This is the recommended procedure for using the this compound reagent.

-

Complete Immunofluorescence Staining: Perform all steps of your standard immunofluorescence protocol, including primary and secondary antibody incubations and washes.

-

PBS Wash: Immerse the sections in Phosphate Buffered Saline (PBS) for 5 minutes.[2]

-

Ethanol Dehydration (Step 1): Immerse the sections in 70% ethanol for 5 minutes.[2]

-

Autofluorescence Elimination: Immerse the sections in the this compound Autofluorescence Eliminator Reagent for 5 minutes at room temperature.[2]

-

Ethanol Rinses: Immerse the sections in three consecutive changes of 70% ethanol for 1 minute each to remove excess reagent.[2]

-

Mounting: Mount the sections using an aqueous, non-xylene-based mounting medium.[2]

Pre-Immunofluorescence Staining Protocol

In some instances, the reagent can be applied before immunofluorescence staining, although the post-staining method is generally recommended for better results.[2] Users should optimize this approach for their specific application.

Visualizations

The Problem of Lipofuscin Autofluorescence

The following diagram illustrates how the broad emission spectrum of lipofuscin can interfere with the detection of specific fluorescent signals.

This compound Reagent Experimental Workflow

This diagram outlines the key steps in the recommended post-immunofluorescence staining protocol for the this compound Autofluorescence Eliminator Reagent.

Logical Relationship: Problem and Solution

This diagram illustrates the logical flow from the problem of autofluorescence to the solution provided by the this compound reagent.

Conclusion

The this compound Autofluorescence Eliminator Reagent is a valuable tool for researchers facing challenges with lipofuscin-based autofluorescence in tissue sections. Its simple, post-staining application effectively reduces background noise with minimal impact on specific fluorescent signals, leading to clearer, more reliable data in fluorescence microscopy. For optimal results, it is recommended that users empirically determine the ideal incubation time for their specific tissue and fluorophore combinations.

References

- 1. biocompare.com [biocompare.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. What to do with high autofluorescence background in pancreatic tissues - an efficient Sudan black B quenching method for specific immunofluorescence labelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. files.core.ac.uk [files.core.ac.uk]

An In-depth Technical Guide on the Core Mechanism of Action of S 2160 (Vilazodone)

For Researchers, Scientists, and Drug Development Professionals

Abstract

S 2160, identified as Vilazodone, is a novel antidepressant agent approved for the treatment of major depressive disorder (MDD).[1][2] Its therapeutic efficacy is attributed to a unique dual mechanism of action, distinguishing it from traditional selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs).[1][3] Vilazodone acts as both a potent and selective inhibitor of the serotonin transporter (SERT) and a partial agonist at the 5-HT1A receptor.[2][4] This document provides a comprehensive technical overview of Vilazodone's core mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.

Core Mechanism of Action

Vilazodone's pharmacological profile is defined by two primary actions that synergistically enhance serotonergic neurotransmission in the central nervous system (CNS).[4][5]

Selective Serotonin Reuptake Inhibition (SSRI)

Similar to conventional SSRIs, Vilazodone binds with high affinity to the serotonin transporter (SERT), a presynaptic protein responsible for the reuptake of serotonin from the synaptic cleft.[2][4] By inhibiting SERT, Vilazodone blocks the reabsorption of serotonin, leading to an increased concentration of the neurotransmitter in the synapse. This prolonged availability of serotonin enhances the stimulation of postsynaptic serotonin receptors, a key factor in its antidepressant effects.[4] Recent studies have further elucidated Vilazodone's interaction with SERT, revealing a unique binding mode. A cryo-EM structure of SERT in complex with Vilazodone shows it binding to the primary (S1) site and extending towards an allosteric site.[6][7] This interaction is notably sodium-independent, distinguishing it from typical SSRIs.[6][7]

5-HT1A Receptor Partial Agonism

In addition to its SSRI activity, Vilazodone functions as a partial agonist at the 5-HT1A receptor.[2][5] These receptors are located both presynaptically, as autoreceptors on the soma and dendrites of serotonin neurons, and postsynaptically in various brain regions.[5]

-

Presynaptic 5-HT1A Autoreceptors: These receptors act as a negative feedback mechanism.[5] When activated, they inhibit serotonin neuron firing and reduce serotonin release. Standard SSRIs can initially exacerbate this feedback loop due to the increased synaptic serotonin. Vilazodone's partial agonism at these autoreceptors is hypothesized to lead to their more rapid desensitization.[2][5] This action may bypass the typical therapeutic lag phase associated with SSRIs, potentially leading to a faster onset of antidepressant effects.[8]

-

Postsynaptic 5-HT1A Receptors: Vilazodone's partial agonism at postsynaptic 5-HT1A receptors is also thought to contribute to its antidepressant and anxiolytic properties.[5]

This dual mechanism has led to Vilazodone being classified as a Serotonin Partial Agonist and Reuptake Inhibitor (SPARI).[1]

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters that define Vilazodone's interaction with its primary molecular targets.

Table 1: Binding Affinities and Functional Potencies of Vilazodone

| Parameter | Target | Species/System | Value | Reference(s) |

| IC₅₀ | Serotonin Transporter (SERT) | Human | 0.5 nM | [9] |

| IC₅₀ | Serotonin Transporter (SERT) | - | 1.6 nM | [2][5] |

| Kᵢ | Serotonin Transporter (SERT) | Human | 0.1 nM | [2][10] |

| IC₅₀ | 5-HT1A Receptor | Human | 0.2 nM | [9] |

| IC₅₀ | 5-HT1A Receptor | - | 2.1 nM | [2][5] |

| pEC₅₀ | 5-HT1A Receptor | Rat Hippocampal Membranes | 8.1 | [9] |

| Intrinsic Activity | 5-HT1A Receptor | Rat Hippocampal Membranes | 0.61 | [9] |

Table 2: Comparative Binding Affinities (Kᵢ) of Vilazodone for Monoamine Transporters

| Transporter | Kᵢ (nM) | Reference(s) |

| Serotonin (SERT) | 0.1 | [2][10] |

| Norepinephrine (NET) | 56 | [2][10] |

| Dopamine (DAT) | 37 | [2][10] |

Signaling Pathways and Experimental Workflows

Vilazodone's Dual Action Signaling Pathway

The following diagram illustrates the core mechanism of action of Vilazodone at the synaptic level.

Caption: Dual mechanism of Vilazodone: SERT inhibition and 5-HT1A partial agonism.

Experimental Workflow for In Vitro Characterization

The following diagram outlines a typical experimental workflow for the in vitro characterization of a compound like Vilazodone.

Caption: Workflow for in vitro characterization of Vilazodone's primary activities.

Detailed Experimental Protocols

Serotonin Transporter (SERT) Inhibition Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of Vilazodone for the human serotonin transporter (hSERT) using [³H]-citalopram.

-

Objective: To determine the inhibitory constant (Kᵢ) of Vilazodone for hSERT.

-

Materials:

-

Cell membranes from HEK293 cells stably expressing hSERT.

-

[³H]-citalopram (radioligand).

-

Vilazodone (test compound).

-

Fluoxetine or another known SSRI (for non-specific binding determination).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail.

-

Liquid scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of Vilazodone in the assay buffer.

-

In a 96-well plate, add in triplicate:

-

Assay buffer (for total binding).

-

A high concentration of a non-labeled SERT inhibitor (e.g., 10 µM Fluoxetine) for non-specific binding.

-

Serial dilutions of Vilazodone.

-

-

Add the hSERT-expressing cell membrane preparation to each well.

-

Add [³H]-citalopram at a concentration near its Kₔ value to each well.

-

Incubate the plate at room temperature for 60-90 minutes.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of Vilazodone.

-

Determine the IC₅₀ value (concentration of Vilazodone that inhibits 50% of specific binding) from the resulting sigmoidal dose-response curve.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

5-HT1A Receptor Partial Agonism Assay ([³⁵S]GTPγS Binding Assay)

This functional assay measures the activation of G-proteins coupled to the 5-HT1A receptor upon agonist binding.

-

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of Vilazodone at the 5-HT1A receptor.

-

Materials:

-

Cell membranes from cells expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells).

-

[³⁵S]GTPγS (non-hydrolyzable GTP analog).

-

Vilazodone (test compound).

-

A full 5-HT1A agonist (e.g., 8-OH-DPAT) for reference.

-

GDP (Guanosine diphosphate).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of Vilazodone and the reference full agonist in the assay buffer.

-

In a 96-well plate, add assay buffer, GDP, and the 5-HT1A receptor-expressing membrane preparation.

-

Add the serial dilutions of Vilazodone or the reference agonist. For basal binding, add buffer only. For non-specific binding, add a high concentration of unlabeled GTPγS.

-

Initiate the reaction by adding [³⁵S]GTPγS to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Subtract non-specific binding from all other readings to obtain stimulated binding.

-

Plot the stimulated [³⁵S]GTPγS binding against the log concentration of Vilazodone and the reference agonist.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (maximal effect) for both compounds.

-

Calculate the intrinsic activity of Vilazodone by expressing its Eₘₐₓ as a fraction of the Eₘₐₓ of the full agonist.

-

Clinical Trial Protocol Synopsis

The efficacy and safety of Vilazodone for the treatment of MDD have been established in several randomized, double-blind, placebo-controlled clinical trials.[11][12][13][14]

-

Study Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group studies.[13]

-

Patient Population: Adult outpatients with a diagnosis of MDD according to DSM-IV-TR criteria.[13]

-

Treatment:

-

Duration: Typically 8 to 10 weeks.[12]

-

Primary Efficacy Endpoint: Change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score.[12]

-

Secondary Efficacy Endpoints: Changes in other depression and anxiety scales such as the Hamilton Depression Rating Scale (HAM-D) and the Clinical Global Impressions-Severity (CGI-S) scale.[13]

Conclusion

Vilazodone (this compound) possesses a distinct dual mechanism of action, combining selective serotonin reuptake inhibition with 5-HT1A receptor partial agonism. This unique pharmacological profile offers a valuable therapeutic option for the management of major depressive disorder. The high affinity for both the serotonin transporter and the 5-HT1A receptor, coupled with its functional activity as a partial agonist, underpins its clinical efficacy. The experimental protocols detailed herein provide a framework for the preclinical and clinical characterization of Vilazodone and similar compounds in drug development. While the theoretical advantages of its dual mechanism, such as a faster onset of action, are still a subject of ongoing research, Vilazodone represents a significant advancement in the pharmacotherapy of depression.[15][16]

References

- 1. Vilazodone: A Brief Pharmacological and Clinical Review of the Novel Serotonin Partial Agonist and Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vilazodone for the Treatment of Major Depressive Disorder: Focusing on Its Clinical Studies and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vilazodone: a brief pharmacological and clinical review of the novel serotonin partial agonist and reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Vilazodone HCl (Viibryd): A Serotonin Partial Agonist and Reuptake Inhibitor For the Treatment of Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structural basis of vilazodone dual binding mode to the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural basis of vilazodone dual binding mode to the serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pi :: Psychiatry Investigation [psychiatryinvestigation.org]

- 9. Vilazodone: A 5‐HT1A Receptor Agonist/Serotonin Transporter Inhibitor for the Treatment of Affective Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. droracle.ai [droracle.ai]

- 11. Vilazodone in the treatment of major depressive disorder: efficacy across symptoms and severity of depression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Efficacy and safety of vilazodone 20 and 40 mg in major depressive disorder: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. researchgate.net [researchgate.net]

- 15. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 16. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

active ingredient in S 2160 autofluorescence eliminator

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the core active ingredient in the S 2160 Autofluorescence Eliminator, its mechanism of action, and detailed protocols for its application in fluorescence microscopy. The guide is intended to equip researchers with the necessary knowledge to effectively mitigate autofluorescence in tissue samples, thereby enhancing the quality and reliability of fluorescence imaging data.

Core Active Ingredient and Mechanism of Action

The primary active ingredient in the this compound Autofluorescence Eliminator is Sudan Black B , a lipophilic diazo dye, dissolved in 70% ethanol.[1][2][3] Its efficacy in eliminating autofluorescence, particularly from lipofuscin, stems from its physical properties rather than a specific chemical reaction.[4][5]

The mechanism of action is twofold:

-

Physical Adsorption: Sudan Black B is highly soluble in lipids and hydrophobic compounds.[4][5] Lipofuscin, an age-related pigment composed of oxidized proteins and lipids, presents a hydrophobic environment.[6][7] Sudan Black B physically adsorbs to these lipofuscin granules and other hydrophobic structures within the tissue.[4]

-

Light Absorption: As a black dye, Sudan Black B possesses broad-spectrum light-absorbing properties.[4] By coating the autofluorescent components, it effectively masks their intrinsic fluorescence by absorbing the excitation light and/or the emitted fluorescent light, thus preventing the autofluorescence signal from reaching the detector.[4]

This mechanism makes it particularly effective against lipofuscin, which exhibits broad excitation and emission spectra that can interfere with common fluorophores used in immunofluorescence.[8][9]

Quantitative Data on Autofluorescence Reduction

The effectiveness of Sudan Black B in reducing autofluorescence has been quantitatively assessed in various studies. The following table summarizes the reported quenching efficiency.

| Tissue Type | Autofluorescence Source | Quenching Efficiency | Reference Filter Sets |

| Pancreatic Tissue | General | 65-95% | DAPI, Cy3, FITC |

| Polymer Scaffolds | Scaffold Material | Up to ~90% | DAPI, FITC, TRITC |

| Brain Tissue | Lipofuscin | Significant reduction | DAPI, FITC, Rhodamine |

Note: The efficiency of autofluorescence reduction can be dependent on the concentration of Sudan Black B, incubation time, and the specific tissue characteristics.[4][10][11]

Experimental Protocols

The following is a detailed methodology for the application of this compound Autofluorescence Eliminator (or a laboratory-prepared 0.1-0.3% Sudan Black B solution in 70% ethanol) for quenching autofluorescence in tissue sections for immunofluorescence analysis.

Materials

-

This compound Autofluorescence Eliminator or Sudan Black B powder

-

70% Ethanol

-

Phosphate-Buffered Saline (PBS)

-

Distilled water

-

Mounting medium (aqueous, non-fading)

-

Coverslips

-

Staining jars

Solution Preparation (if using Sudan Black B powder)

-

Prepare a 0.1% to 0.3% (w/v) solution of Sudan Black B in 70% ethanol.

-

Stir the solution overnight on a magnetic stirrer to ensure complete dissolution.[12]

-

Filter the solution before use, ideally through a 0.2 µm syringe filter, to remove any undissolved particles.[12]

Staining Procedure

This protocol assumes that the immunofluorescence staining has already been completed.

-

Post-Immunostaining Wash: Following the final wash step of your immunofluorescence protocol, immerse the slides in PBS for 5 minutes.

-

Dehydration: Immerse the slides in 70% ethanol for 3-5 minutes.

-

Autofluorescence Quenching: Immerse the slides in the this compound Autofluorescence Eliminator solution for 5-10 minutes at room temperature. The optimal incubation time may need to be determined empirically for different tissues.

-

Destaining/Washing: To remove excess Sudan Black B, wash the slides in 70% ethanol. This can be done through a series of brief immersions (e.g., 3 changes of 1 minute each) or a single longer wash.

-

Rehydration: Briefly rinse the slides in distilled water.

-

Mounting: Mount the coverslip using an aqueous mounting medium.

Important Considerations

-

Timing of Application: While it is most common to apply the autofluorescence eliminator after immunolabeling, in some cases, application before the primary antibody may be possible. However, post-immunostaining application is generally recommended to avoid any potential interference with antibody binding.

-

Over-incubation: Prolonged incubation with Sudan Black B can lead to a general quenching of all fluorescence signals, including the specific signal from your fluorophores. Therefore, optimization of the incubation time is critical.

-

Far-Red Channel: Sudan Black B can introduce some background fluorescence in the red and far-red channels.[13] This should be considered when designing multiplex imaging experiments.

Visualizations

Lipofuscin Formation Pathway

The following diagram illustrates the proposed pathway of lipofuscin formation, the primary target of the this compound Autofluorescence Eliminator.

Caption: Simplified signaling pathway of lipofuscin formation.

Experimental Workflow for Autofluorescence Elimination

The diagram below outlines the key steps in the experimental workflow for using the this compound Autofluorescence Eliminator.

Caption: Experimental workflow for autofluorescence elimination.

References

- 1. microbenotes.com [microbenotes.com]

- 2. researchgate.net [researchgate.net]

- 3. biofargo.com [biofargo.com]

- 4. Pre-culture Sudan Black B treatment suppresses autofluorescence signals emitted from polymer tissue scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. neuromuscular.wustl.edu [neuromuscular.wustl.edu]

- 6. Lipofuscin: formation, effects and role of macroautophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lipofuscin - Wikipedia [en.wikipedia.org]

- 8. Lipofuscin: The “Wear and Tear” Pigment | Ento Key [entokey.com]

- 9. Lipofuscin: a key compound in ophthalmic practice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. An optimised protocol for the detection of lipofuscin in cells cultured in vitro [protocols.io]

- 13. genetargetsolutions.com.au [genetargetsolutions.com.au]

An In-Depth Technical Guide to S 2160 for Reducing Lipofuscin Autofluorescence

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Autofluorescence Eliminator Reagent S 2160, a solution for mitigating the challenges posed by lipofuscin autofluorescence in fluorescence microscopy. Lipofuscin, an age-related pigment, accumulates in various cell types and tissues, and its broad excitation and emission spectra can significantly interfere with the detection of specific fluorescent signals, leading to a decreased signal-to-noise ratio and potential misinterpretation of data. The this compound reagent is designed to specifically quench this autofluorescence, thereby enhancing the clarity and accuracy of immunofluorescence imaging.

Understanding Lipofuscin Autofluorescence

Lipofuscin is a complex aggregate of oxidized proteins and lipids that accumulates within the lysosomes of post-mitotic cells, such as neurons and cardiac myocytes, as a hallmark of cellular aging.[1] Its accumulation is a dynamic process influenced by factors like oxidative stress.[1] The intrinsic fluorescence of lipofuscin is a significant hurdle in fluorescence-based analytical techniques, as it spans a wide range of the light spectrum, often overlapping with the emission wavelengths of commonly used fluorophores.[2] This spectral overlap can mask the true signal from fluorescently labeled antibodies or probes, making accurate quantification and localization of target molecules challenging.

This compound: A Solution for Lipofuscin Quenching

The Autofluorescence Eliminator Reagent this compound is a ready-to-use solution designed to reduce or eliminate the autofluorescence originating from lipofuscin in tissue sections from various species, including human, monkey, and rat.[2][3] It is formulated to be compatible with standard immunofluorescence protocols and a wide array of fluorescent dyes, without adversely affecting the specific fluorescent labels of interest.[2][3]

Proposed Mechanism of Action

The precise chemical composition of this compound is proprietary. However, its mechanism of action is understood to be analogous to that of other lipophilic dyes like Sudan Black B.[3] These quenching agents are hydrophobic molecules that preferentially associate with the lipid-rich components of lipofuscin granules.[3] Upon binding, the reagent is thought to absorb the excitation light and dissipate the energy as heat, thereby preventing the lipofuscin from fluorescing. This process effectively "quenches" the autofluorescence without chemically altering the target epitopes or the fluorescent probes used for their detection.

Figure 1: Proposed mechanism of this compound in quenching lipofuscin autofluorescence.

Quantitative Data on Autofluorescence Reduction

While specific quantitative data for the this compound reagent from peer-reviewed publications is limited, the performance of similar lipofuscin quenching agents, such as Sudan Black B and TrueBlack®, has been well-documented. These data provide a valuable benchmark for the expected efficacy of this compound.

| Reagent | Tissue Type | Excitation/Emission Wavelengths | Autofluorescence Reduction (%) | Reference |

| 0.1% Sudan Black B | Murine Renal Tissue (Paraffin Sections) | DAPI, FITC, Texas Red channels | Effective blocking of autofluorescence | [4] |

| 0.1% Sudan Black B | Human Brain (Paraffin-embedded) | DAPI (360 nm), FITC (488 nm), Rhodamine (568 nm) | Total reduction of autofluorescent background | [2] |

| TrueBlack® | Mouse Adrenal Cortex | 405, 488, 561, 640 nm | 89-93% | Not found in provided search results |

| MaxBlock™ | Mouse Adrenal Cortex | 405, 488, 561, 640 nm | 90-95% | Not found in provided search results |

Experimental Protocols

The following protocol is adapted from the manufacturer's instructions for the Autofluorescence Eliminator Reagent this compound.[2][3] Optimization of incubation times may be necessary for different tissue types and experimental conditions.[2][3]

Standard Protocol for this compound Application

This protocol is intended for use on tissue sections that have already undergone immunofluorescent staining.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol

-

Autofluorescence Eliminator Reagent this compound

-

Antifade mounting medium

Procedure:

-

Following the final wash step of your immunofluorescence protocol, immerse the sections in PBS for 5 minutes.[2][3]

-

Immerse the sections in the Autofluorescence Eliminator Reagent this compound for 5 minutes.[2][3]

-

Wash the sections in three changes of 70% ethanol, for 1 minute each.[2][3]

-

Mount the coverslip onto the slide using an antifade mounting medium.[2][3]

-

Image the sections using a fluorescence microscope.

Note: The manufacturer advises that prolonged incubation in the reagent may lead to quenching of the specific fluorescent signal.[2][3] Therefore, it is crucial to optimize the incubation time for each specific application.[2][3]

Figure 2: A typical experimental workflow for the application of this compound.

Logical Relationships in Troubleshooting

Effective use of this compound may require some optimization. The following diagram outlines a logical approach to troubleshooting common issues.

Figure 3: A logical workflow for troubleshooting common issues with this compound.

Conclusion

The Autofluorescence Eliminator Reagent this compound offers a valuable tool for researchers contending with the challenges of lipofuscin autofluorescence. By effectively quenching this source of background noise, this compound can significantly improve the signal-to-noise ratio in immunofluorescence experiments, leading to clearer images and more reliable data. While optimization of the protocol for specific applications is recommended, the straightforward procedure and compatibility with standard workflows make it an accessible solution for enhancing the quality of fluorescence microscopy data in studies involving aged tissues or other samples with high lipofuscin content.

References

understanding autofluorescence in neuroscience research

An in-depth guide to understanding and mitigating autofluorescence in neuroscience research, designed for researchers, scientists, and drug development professionals.

Autofluorescence is the natural emission of light by biological structures when they are excited by light, which can interfere with the detection of specific fluorescent signals in imaging experiments[1][2]. In neuroscience, the complexity of brain tissue, with its diverse cell types and accumulation of endogenous fluorophores, presents a significant challenge[1]. This intrinsic fluorescence can mask the signals from fluorescent probes and antibodies, leading to poor signal-to-noise ratios, false positives, and potential misinterpretation of data[2][3]. This guide provides a technical overview of the sources of autofluorescence in neural tissues and details strategies for its mitigation.

Sources of Autofluorescence in Neural Tissue

Autofluorescence in neuroscience research originates from two primary sources: endogenous biomolecules and experimental processes.

Endogenous Fluorophores

Neural tissues contain several molecules that fluoresce naturally.

-

Lipofuscin: Often called the "aging pigment," lipofuscin is a granular aggregate of oxidized proteins and lipids that accumulates in the lysosomes of post-mitotic cells like neurons, particularly with age[1][4][5]. It has a broad excitation and emission spectrum, making it a persistent source of interference across multiple fluorescence channels[6][7][8]. Lipofuscin granules are a major confound in studies of aged or neurodegenerative tissues[3][4].

-

NAD(P)H and Flavins: Reduced nicotinamide adenine dinucleotide (NADH), its phosphorylated form (NADPH), and flavin adenine dinucleotide (FAD) are metabolic coenzymes crucial for cellular respiration[9][10]. These molecules are autofluorescent and their fluorescence properties change with their metabolic state (e.g., oxidized vs. reduced)[9][11]. This property, while a source of background in some studies, is also harnessed for functional brain imaging to monitor neuronal activity and metabolism[11][12][13]. Flavoprotein autofluorescence is primarily sourced from the electron transport chain and is a more direct indicator of neuronal ATP production than NAD(P)H signals[9].

-

Structural Proteins: Proteins like collagen and elastin, found in the brain's vasculature and connective tissues, are intrinsically fluorescent, primarily in the blue and green spectral regions[2][14][15].

-

Other Molecules: Red blood cells contain heme groups that exhibit broad autofluorescence[14]. In certain pathologies like Alzheimer's disease, amyloid-β aggregates can also generate a distinct blue autofluorescence[16][17][18].

Process-Induced Autofluorescence

Standard laboratory procedures can introduce or enhance autofluorescence.

-

Aldehyde Fixation: The most common cause of process-induced autofluorescence is the use of aldehyde fixatives like paraformaldehyde (PFA) and glutaraldehyde[2][19]. These chemicals cross-link proteins, creating fluorescent products[15][19]. Glutaraldehyde is known to induce more intense autofluorescence than PFA[19]. The duration of fixation can also impact the intensity of this background signal[14].

-

Heat and Dehydration: Processing steps that involve heat and dehydration can increase autofluorescence, particularly in the red spectrum[14][15][19].

Strategies for Autofluorescence Mitigation

A multi-faceted approach, combining careful experimental design with specific reduction techniques, is often necessary to combat autofluorescence.

Workflow for Troubleshooting Autofluorescence

The following diagram outlines a logical workflow for identifying and addressing autofluorescence issues in a typical immunofluorescence experiment.

Preventative Strategies

-

Sample Preparation:

-

Fixation: Minimize fixation time and use PFA instead of glutaraldehyde where possible[14][19]. For certain surface markers, chilled organic solvents like methanol or ethanol can be an alternative to aldehyde fixatives[19][20].

-

Perfusion: Before fixation, perfuse the animal with PBS to remove red blood cells, a significant source of heme-related autofluorescence[14][20].

-

-

Fluorophore Selection: Autofluorescence is often most intense at shorter wavelengths (blue/green channels)[1]. Selecting fluorophores that emit in the far-red or near-infrared spectrum (e.g., Alexa Fluor 647, Cy5) can significantly improve the signal-to-noise ratio, as endogenous fluorescence is rarely seen at these wavelengths[1][14][21].

Chemical Quenching Methods

Chemical treatments can be applied to tissue sections to quench or mask autofluorescence.

-

Sudan Black B (SBB): A lipophilic dye that is highly effective at reducing autofluorescence from lipofuscin[2][22][23]. It is typically applied after immunolabeling. However, SBB can sometimes introduce its own background in the far-red channels and may not be effective against aldehyde-induced autofluorescence[2][23].

-

Sodium Borohydride (NaBH₄): This chemical reducing agent is used to reduce autofluorescence caused by aldehyde fixation[20][24]. It works by reducing Schiff bases formed during the fixation process[24].

-

Commercial Reagents: Several commercial kits are available, such as TrueVIEW® and TrueBlack®, which are formulated to reduce autofluorescence from various sources[14][23][25]. TrueBlack® is particularly effective against lipofuscin, while TrueVIEW® targets non-lipofuscin sources like collagen and red blood cells[2][25].

Physical and Computational Methods

-

Photobleaching: This technique involves exposing the tissue to high-intensity light to permanently destroy the endogenous fluorophores before the staining protocol begins[24][26]. While effective, it can be time-consuming and risks damaging the tissue or target epitopes[7][26].

-

Spectral Imaging and Linear Unmixing: This advanced microscopy technique captures the entire emission spectrum at each pixel of an image. By defining the spectral profiles of the specific fluorophores and the autofluorescence, computational algorithms can "unmix" the signals, effectively subtracting the autofluorescence contribution from the final image[8].

Quantitative Comparison of Mitigation Techniques

The effectiveness of autofluorescence reduction can be quantified. The table below summarizes reported quenching efficiencies for various methods.

| Mitigation Agent | Tissue Model | Target Fluorophore/Channel | Autofluorescence Reduction (%) | Reference(s) |

| Sudan Black B (0.15%) | Mouse Brain (ICH Model) | DAPI (Blue) | 71.88% | [27] |

| FITC (Green) | 73.68% | [27] | ||

| Tx Red (Red) | 76.05% | [27] | ||

| Sudan Black B (0.15%) | Mouse Brain (TBI Model) | DAPI (Blue) | 46.36% | [27] |

| FITC (Green) | 56.85% | [27] | ||

| Tx Red (Red) | 44.28% | [27] | ||

| Photochemical Bleaching | Human Prostate Tissue | Brightest Autofluorescent Signals | ~80% | [28] |

| H₂O₂-Accelerated Photobleaching | Human Tonsil Tissue | 450nm & 520nm channels | Achieved similar suppression to 24-hour non-chemical bleaching in 90 minutes. | [29] |

Key Experimental Protocols

Below are detailed methodologies for common autofluorescence reduction techniques.

Protocol 1: Quenching Aldehyde-Induced Autofluorescence with Sodium Borohydride

This protocol is performed after fixation and permeabilization but before primary antibody incubation.

-

Preparation: After fixation with an aldehyde-based fixative (e.g., 4% PFA) and subsequent washes with PBS, prepare a fresh solution of 0.1% Sodium Borohydride (NaBH₄) in ice-cold PBS[30]. (Note: Some protocols suggest up to 1 mg/mL)[24]. Caution: NaBH₄ reacts with water to produce hydrogen gas; prepare fresh and handle in a well-ventilated area[24].

-

Incubation: Immerse the tissue sections in the chilled NaBH₄ solution. Incubate for 30 minutes on ice[30].

-

Washing: Carefully remove the NaBH₄ solution and wash the sections thoroughly with PBS. Perform two washes of 5 minutes each to remove all residual NaBH₄[30].

-

Proceed: Continue with the standard immunofluorescence protocol (e.g., blocking, antibody incubations).

Protocol 2: Quenching Lipofuscin Autofluorescence with Sudan Black B

This protocol is typically performed after all immunolabeling steps are complete, just before coverslipping.

-

Preparation: Prepare a 0.1% - 0.3% (w/v) solution of Sudan Black B (SBB) in 70% ethanol[22][24][25]. Ensure the solution is well-mixed and filtered to remove any particulates.

-

Incubation: After the final washes of your immunofluorescence protocol, incubate the slides in the SBB solution for 10-15 minutes at room temperature in the dark[25].

-

Washing: Briefly wash the slides with 70% ethanol to remove excess SBB, followed by several thorough washes with PBS to remove the ethanol[24].

-

Mounting: Mount the coverslip using an appropriate aqueous mounting medium.

Protocol 3: Pre-Staining Photobleaching

This technique is used to destroy endogenous fluorophores before any labeling.

-

Sample Preparation: Prepare the sample as required by your primary protocol (e.g., fixation, sectioning, permeabilization)[24].

-

Light Exposure: Place the sample on the microscope stage or in a dedicated photobleaching apparatus[26]. Expose the sample to a high-intensity, broad-spectrum light source (e.g., mercury lamp, high-power LED) for an extended period[24][26]. The duration can range from several minutes to several hours, or even 12-16 hours depending on the light source and tissue[24][26].

-

Monitoring: Periodically check the level of autofluorescence to determine when it has been sufficiently reduced.

-

Proceed: Once bleaching is complete, proceed with the standard immunofluorescence staining protocol[24].

Autofluorescence as a Functional Signal

While often a nuisance, the autofluorescence of certain molecules can be a valuable source of information. The metabolic coenzymes NAD(P)H and FAD are central to cellular energy production, and their fluorescence is directly linked to their redox state.

By imaging the autofluorescence of NAD(P)H and flavoproteins, researchers can perform label-free, real-time monitoring of metabolic activity in neurons and glial cells in response to stimuli[10][31]. This technique, known as flavoprotein autofluorescence imaging (AFI) or NAD(P)H fluorescence lifetime imaging (FLIM), provides insights into brain energy metabolism and its relationship to neural function[11][32].

Conclusion and Best Practices

Autofluorescence is an inherent challenge in neuroscience research that demands careful consideration and management. There is no single universal solution; the optimal strategy depends on the tissue type, age of the animal, experimental goals, and the specific sources of autofluorescence.

Key Recommendations:

-

Always run controls: An unstained tissue section is the most critical control to assess the baseline level and spectral characteristics of autofluorescence in your sample[14][20].

-

Optimize from the start: Prioritize preventative measures like minimizing fixation time and choosing far-red fluorophores, as these can significantly reduce the problem before it starts[14][21].

-

Select the right tool: For aged tissue with significant lipofuscin, use a targeted quencher like Sudan Black B or TrueBlack®[23][25]. For fixation-induced background, try sodium borohydride treatment[20].

-

Consider advanced methods: For complex samples or when quantifying weak signals, advanced techniques like spectral imaging and linear unmixing offer a powerful, albeit more complex, solution for separating signal from noise[8].

By understanding the origins of autofluorescence and systematically applying the mitigation strategies outlined in this guide, researchers can enhance the quality, accuracy, and reliability of their fluorescence imaging data.

References

- 1. bitesizebio.com [bitesizebio.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. Lipofuscin autofluorescence confounds intracellular amyloid β detection in the aged mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular elucidation of brain lipofuscin in aging and Neuronal Ceroid Lipofuscinosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lipofuscin-like autofluorescence within microglia and its impact on studying microglial engulfment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. bitesizebio.com [bitesizebio.com]

- 8. Frontiers | An Alternative to Dye-Based Approaches to Remove Background Autofluorescence From Primate Brain Tissue [frontiersin.org]

- 9. Functional Imaging with Mitochondrial Flavoprotein Autofluorescence: Theory, Practice, and Applications - In Vivo Optical Imaging of Brain Function - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Use of NAD(P)H and Flavoprotein Autofluorescence Transients to Probe Neuron and Astrocyte Responses to Synaptic Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jneurosci.org [jneurosci.org]

- 12. physoc.org [physoc.org]

- 13. Evaluating Cell Metabolism Through Autofluorescence Imaging of NAD(P)H and FAD - PMC [pmc.ncbi.nlm.nih.gov]

- 14. How to reduce autofluorescence | Proteintech Group [ptglab.com]

- 15. Visikol® - Blog Post: Causes for Autofluorescence and Techniques to Address it for Fluorescent Tissue Imaging | Visikol [visikol.com]

- 16. Aβ-Aggregation-Generated Blue Autofluorescence Illuminates Senile Plaques as well as Complex Blood and Vascular Pathologies in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Alzheimer Disease | Aβ-Aggregation-Generated Blue Autofluorescence Illuminates Senile Plaques as well as Complex Blood and Vascular Pathologies in Alzheimer’s Disease | springermedicine.com [springermedicine.com]

- 18. Label-free autofluorescence and hyperspectral imaging of cerebral amyloid-β lesions in aged squirrel monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 19. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]

- 20. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]

- 21. southernbiotech.com [southernbiotech.com]

- 22. Blocking autofluorescence in brain tissues affected by ischemic stroke, hemorrhagic stroke, or traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 23. biotium.com [biotium.com]

- 24. benchchem.com [benchchem.com]

- 25. Autofluorescence Quenching | Visikol [visikol.com]

- 26. Protocol for autofluorescence removal in microglia by photobleaching in free-floating immunofluorescent staining of mouse brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Frontiers | Blocking autofluorescence in brain tissues affected by ischemic stroke, hemorrhagic stroke, or traumatic brain injury [frontiersin.org]

- 28. biorxiv.org [biorxiv.org]

- 29. Quantitative investigation of photobleaching-based autofluorescence suppression in formalin-fixed paraffin-embedded human tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Immunofluorescence protocol for FFPE human post-mortem brain sections to detect alpha-synuclein and tau pat... [protocols.io]

- 31. Use of NAD(P)H and flavoprotein autofluorescence transients to probe neuron and astrocyte responses to synaptic activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. In vivo autofluorescence lifetime imaging of the Drosophila brain captures metabolic shifts associated with memory formation [elifesciences.org]

S 2160 (Bz-Phe-Val-Arg-pNA): A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of S 2160, a chromogenic substrate for the cysteine protease Cathepsin B, intended for researchers, scientists, and drug development professionals. This document outlines the product's specifications, a detailed experimental protocol for its use in colorimetric assays, and an exploration of the key signaling pathways in which Cathepsin B is implicated.

Product Data and Specifications

This compound is the MedChemExpress catalog number for the chemical compound N-Benzoyl-L-phenylalanyl-L-valyl-L-arginine 4-nitroanilide hydrochloride. It is a well-established substrate for measuring the activity of Cathepsin B and other proteases such as thrombin, trypsin, and papain. The enzymatic cleavage of the peptide bond between arginine and p-nitroaniline releases the yellow chromophore p-nitroaniline (pNA), which can be quantified spectrophotometrically.

Table 1: Specifications of this compound (Bz-Phe-Val-Arg-pNA)

| Property | Value |

| Synonyms | Bz-Phe-Val-Arg-pNA, N-Benzoyl-L-phenylalanyl-L-valyl-L-arginine 4-nitroanilide hydrochloride |

| Molecular Formula | C₃₃H₄₀N₈O₆ · HCl |

| Molecular Weight | 681.18 g/mol |

| CAS Number | 54799-93-8 |

| Appearance | White to off-white powder |

| Purity | ≥98% (TLC) |

| Solubility | Soluble in methanol (20 mg/mL) and DMSO.[1] |

| Storage | Store at -20°C, protected from light. |

Table 2: Properties of the Target Enzyme, Cathepsin B

| Property | Value |

| Enzyme Class | Cysteine Protease |

| Synthesis | Synthesized as an inactive preproenzyme. |

| Mature Form | Composed of a heavy chain (25-26 kDa) and a light chain (5 kDa). |

| Optimal pH | Slightly acidic (around 6.0 for many substrates). |

| Function | Intracellular proteolysis, apoptosis, inflammation, cancer progression. |

Experimental Protocols

Colorimetric Assay for Cathepsin B Activity using this compound (Bz-Phe-Val-Arg-pNA)

This protocol outlines the steps for measuring Cathepsin B activity in a sample (e.g., cell lysate) using a colorimetric assay with this compound as the substrate. The principle of the assay is the enzymatic release of p-nitroaniline (pNA), which can be measured by the increase in absorbance at approximately 405 nm.

Materials:

-

This compound (Bz-Phe-Val-Arg-pNA) substrate

-

Purified Cathepsin B or cell/tissue lysate containing Cathepsin B

-

Activation Buffer: 25 mM MES, 5 mM DTT, pH 5.0.[2] (A reducing agent like DTT or L-cysteine is necessary to maintain the active site cysteine in a reduced state).

-

Assay Buffer: 25 mM MES, pH 5.0.[2]

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Sample Preparation:

-

If using cell or tissue lysates, prepare them in a suitable lysis buffer on ice.

-

Determine the protein concentration of the lysate to ensure equal loading.

-

-

Enzyme Activation:

-

Dilute the Cathepsin B enzyme or lysate sample in the Activation Buffer.

-

Incubate at room temperature for 15 minutes to ensure the enzyme is fully activated.[2]

-

-

Assay Setup:

-

In a 96-well plate, add the activated enzyme sample to the appropriate wells.

-

Include a substrate blank control containing Assay Buffer instead of the enzyme.

-

-

Reaction Initiation:

-

Prepare a working solution of this compound (Bz-Phe-Val-Arg-pNA) in the Assay Buffer. The optimal concentration may need to be determined empirically but is typically in the micromolar range.

-

Add the this compound working solution to all wells to start the reaction.

-

-

Measurement:

-

Immediately place the plate in a microplate reader and measure the absorbance at 405 nm.

-

For kinetic assays, take readings at regular intervals (e.g., every 1-2 minutes) for a set period of time (e.g., 10-30 minutes).

-

For endpoint assays, incubate the plate at 37°C for a fixed time (e.g., 30-60 minutes) and then measure the final absorbance.

-

-

Data Analysis:

-

Subtract the absorbance of the substrate blank from the absorbance of the samples.

-

The rate of the reaction can be determined from the linear portion of the absorbance versus time plot in a kinetic assay.

-

The activity of Cathepsin B is proportional to the rate of pNA production.

-

Signaling Pathways and Biological Roles of Cathepsin B

Cathepsin B is a multifaceted lysosomal cysteine protease that plays a critical role in various physiological and pathological processes. Its activity is not confined to the lysosome; it can also be secreted or localized to the cytoplasm and nucleus, where it participates in diverse signaling pathways.

Role in Apoptosis

Cathepsin B is a key mediator of apoptosis (programmed cell death). Upon certain apoptotic stimuli, lysosomal membrane permeabilization leads to the release of Cathepsin B into the cytosol. There, it can initiate the mitochondrial apoptosis pathway by cleaving Bid to truncated Bid (tBid), which in turn promotes the release of cytochrome c from the mitochondria.

Involvement in Inflammation

Cathepsin B plays a significant role in the inflammatory response, particularly in the activation of the NLRP3 inflammasome. Various danger-associated molecular patterns (DAMPs) and pathogen-associated molecular patterns (PAMPs) can trigger the release of Cathepsin B from the lysosome. In the cytosol, active Cathepsin B can cleave and activate the NLRP3 inflammasome, leading to the activation of caspase-1 and the subsequent processing and secretion of pro-inflammatory cytokines IL-1β and IL-18.

Role in Cancer Progression and Metastasis

In the context of cancer, Cathepsin B is often upregulated and secreted into the extracellular space. Here, it contributes to the degradation of the extracellular matrix (ECM), a key step in tumor invasion and metastasis. Cathepsin B can directly degrade ECM components like collagen and fibronectin, and it can also indirectly promote ECM degradation by activating other proteases, such as matrix metalloproteinases (MMPs).

References

The Principle of S 2160 in Fluorescence Microscopy: A Technical Guide

Initial research indicates that "S 2160" does not correspond to a recognized principle, technique, or product within the field of fluorescence microscopy. Extensive searches for "this compound" in the context of fluorescence microscopy, cell imaging, and related technical data have not yielded any specific information. The designation "S2160" was found to be associated with a marking unit, a mechanical component unrelated to microscopy.

This guide will therefore proceed by outlining the fundamental principles of fluorescence microscopy, a cornerstone of modern biological and biomedical research. This information is intended to provide a valuable technical overview for researchers, scientists, and drug development professionals.

The Core Principles of Fluorescence Microscopy

Fluorescence microscopy is a powerful imaging technique that utilizes the phenomenon of fluorescence to obtain high-contrast images of specific molecules or structures within a sample.[1] Unlike other light microscopy techniques that rely on absorption, scattering, or reflection of light, fluorescence microscopy is based on the emission of light from fluorescent molecules called fluorophores.[2][3]

The basic principle involves exciting a fluorophore with light of a specific wavelength, which is then absorbed by the molecule. This absorption causes an electron in the fluorophore to move to a higher energy state.[3] After a brief period in this excited state, the electron returns to its ground state, releasing the absorbed energy in the form of a photon of light.[4][5] The emitted light has a longer wavelength (and therefore lower energy) than the excitation light, a phenomenon known as the Stokes shift.[4] This difference in wavelength between the excitation and emission light is the key to the high contrast achieved in fluorescence microscopy.[1]

A typical fluorescence microscope consists of a light source, an excitation filter, a dichroic mirror (or beamsplitter), an objective lens, an emission filter, and a detector (such as a camera).[2][6]

-

Excitation: Light from the source passes through the excitation filter, which selects the specific wavelength required to excite the fluorophore in the sample.[2]

-

Reflection and Illumination: The excitation light is then reflected by the dichroic mirror and focused onto the specimen by the objective lens.[6]

-

Emission: The fluorophores in the specimen absorb the excitation light and emit fluorescence at a longer wavelength.[6]

-

Transmission and Filtering: The emitted light is collected by the objective lens and passes through the dichroic mirror. The emission filter then blocks any remaining excitation light and only allows the emitted fluorescence to pass through to the detector.[6]

-

Detection: The detector captures the emitted light to form a high-contrast image of the fluorescently labeled structures.[6]

Visualizing the Workflow

The logical flow of light in a fluorescence microscope is crucial for its function. The following diagram illustrates this pathway.

Caption: Light path in a typical epifluorescence microscope.

Key Concepts in Fluorescence

Several key concepts are fundamental to understanding and applying fluorescence microscopy effectively.

| Concept | Description |

| Fluorophore | A molecule that can absorb light energy of a specific wavelength and re-emit light at a longer wavelength.[3] These can be intrinsic to the sample (autofluorescence) or introduced as stains, dyes, or fluorescent proteins. |

| Stokes Shift | The difference in wavelength between the peak of the excitation spectrum and the peak of the emission spectrum of a fluorophore. A larger Stokes shift is generally desirable as it makes it easier to separate the excitation and emission light.[4] |

| Quantum Yield | The efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. |

| Photobleaching | The irreversible photochemical destruction of a fluorophore, leading to a loss of fluorescence. This is a critical consideration in live-cell imaging and can be minimized by reducing the intensity and duration of light exposure.[1] |

| Quenching | Any process that decreases the fluorescence intensity of a sample. This can occur through various mechanisms, including interactions with other molecules.[7] |

Advanced Fluorescence Microscopy Techniques

Building upon the basic principles of epifluorescence, a variety of advanced techniques have been developed to improve resolution, contrast, and dimensionality in fluorescence imaging.

-

Confocal Microscopy: This technique uses a pinhole to reject out-of-focus light, resulting in a significant improvement in image contrast and optical sectioning capabilities. This allows for the reconstruction of three-dimensional images from a series of two-dimensional optical slices.

-

Multiphoton Microscopy: In this technique, the fluorophore is excited by the simultaneous absorption of two or more photons of longer wavelength (typically in the infrared range).[2] This provides deeper penetration into scattering tissues and reduces phototoxicity, making it well-suited for imaging in living animals.[8]

-

Total Internal Reflection Fluorescence (TIRF) Microscopy: TIRF microscopy selectively excites fluorophores in a very thin region (typically less than 100 nanometers) of the specimen near the coverslip.[2] This is achieved by directing a laser beam at a high angle of incidence to the glass-water interface, creating an evanescent wave that excites fluorescence.[2]

-

Super-Resolution Microscopy: A collection of techniques that bypass the diffraction limit of light to achieve resolutions on the order of tens of nanometers. These methods, such as PALM and STORM, rely on the stochastic activation and localization of individual fluorophores.

Applications in Research and Drug Development

Fluorescence microscopy is an indispensable tool in numerous areas of biological research and drug development.

-

Cell Biology: Visualization of subcellular structures and organelles, tracking of protein localization and dynamics, and monitoring of cellular processes such as cell division and apoptosis.[9]

-

Neuroscience: Imaging of neuronal morphology, synaptic activity, and neural circuits.

-

Drug Discovery: High-content screening of compound libraries to assess their effects on cellular targets and pathways, and studying drug-target engagement within cells.[8][10]

-

Genomics: Fluorescence in situ hybridization (FISH) for mapping the location of specific DNA sequences on chromosomes.[11]

-

Materials Science: Characterization of the properties of fluorescent materials and nanoparticles.[12]

The versatility and sensitivity of fluorescence microscopy, coupled with the continuous development of new fluorescent probes and imaging technologies, ensure its continued prominence as a critical tool for scientific discovery.

References

- 1. lifesciences.danaher.com [lifesciences.danaher.com]

- 2. microbenotes.com [microbenotes.com]

- 3. pages.zeiss.com [pages.zeiss.com]

- 4. Basic Concepts in Fluorescence [evidentscientific.com]

- 5. Molecular Expressions Microscopy Primer: Specialized Microscopy Techniques - Fluorescence - Basic Concepts in Fluorescence [micro.magnet.fsu.edu]

- 6. microscopeworld.com [microscopeworld.com]

- 7. brain.fuw.edu.pl [brain.fuw.edu.pl]

- 8. Live Cell in Vitro and in Vivo Imaging Applications: Accelerating Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. neurobiologie.uni-osnabrueck.de [neurobiologie.uni-osnabrueck.de]

- 10. revvity.com [revvity.com]

- 11. Applications | Nikon’s MicroscopyU [microscopyu.com]

- 12. Directed self-assembly of fluorescence responsive nanoparticles and their use for real-time surface and cellular imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: S 2160 for the Reduction of Autofluorescence in Formalin-Fixed Paraffin-Embedded (FFPE) Tissues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Immunofluorescence (IF) is a powerful technique for visualizing the spatial distribution of target molecules within tissues. However, its application to formalin-fixed paraffin-embedded (FFPE) tissues is often hampered by autofluorescence, the inherent fluorescence emitted by the tissue itself. This background signal can obscure the specific fluorescent signal from labeled antibodies, leading to poor signal-to-noise ratios and difficulties in data interpretation. FFPE tissues are particularly prone to autofluorescence due to the formalin fixation process and the presence of endogenous fluorophores like lipofuscin, collagen, and elastin.

This technical guide provides an in-depth overview of the Autofluorescence Eliminator Reagent S 2160 (Merck Millipore), a solution designed to mitigate autofluorescence in FFPE tissues, with a focus on its core properties, mechanism of action, and practical application.

Core Principles of this compound Autofluorescence Eliminator Reagent

The this compound reagent is a ready-to-use solution primarily developed to reduce or eliminate lipofuscin-like autofluorescence. Lipofuscin, often referred to as the "aging pigment," is a complex mixture of lipids, proteins, and metals that accumulates in the cytoplasm of various cell types, particularly in aged tissues, and exhibits broad-spectrum autofluorescence. The this compound reagent is reported to be a solution of Sudan Black B in 70% ethanol.

Mechanism of Action

The primary mechanism by which this compound and other Sudan Black B-based reagents reduce autofluorescence is through the hydrophobic interaction of the dye with lipofuscin granules. The lipophilic nature of Sudan Black B allows it to associate with the lipid-rich components of lipofuscin, effectively quenching its intrinsic fluorescence. This process is illustrated in the diagram below.

Quantitative Data on Autofluorescence Reduction

Table 1: Efficacy of Sudan Black B in FFPE Tissues

| Tissue Type | Autofluorescence Reduction (%) | Reference |

| Pancreas | 65-95% | [1] |

| Brain | Significant reduction | [2] |

| Kidney | Significant reduction | [2] |

Table 2: Comparative Efficacy of Various Autofluorescence Quenching Methods

| Method/Reagent | Autofluorescence Reduction (%) | Target of Quenching | Notes | Reference |

| Sudan Black B | 65-95% | Primarily lipofuscin | May introduce background in far-red channels. | [1][3] |

| TrueBlack® | 89-93% | Lipofuscin and other sources | Lower background in far-red channels compared to Sudan Black B. | [4] |

| MaxBlock™ | 90-95% | Multiple sources | [4] | |

| Vector TrueVIEW® | Significant reduction | Aldehyde fixation, collagen, elastin, red blood cells | Not effective against lipofuscin. | [5][6] |

| Eriochrome Black T | Significant reduction | Lipofuscin | Azo dye used as a complexometric indicator. | [7][8] |

| Photobleaching | Variable | Broad spectrum | Can be time-consuming. | [9][10][11] |

Experimental Protocols

The following protocols provide a general workflow for immunofluorescence staining of FFPE tissues, incorporating the this compound Autofluorescence Eliminator Reagent, as well as protocols for other common quenching methods for comparison.

Standard Immunofluorescence Workflow with this compound

This protocol is adapted from the manufacturer's instructions for the this compound Autofluorescence Eliminator Reagent.

References

- 1. What to do with high autofluorescence background in pancreatic tissues - an efficient Sudan black B quenching method for specific immunofluorescence labelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. genetargetsolutions.com.au [genetargetsolutions.com.au]

- 4. biotium.com [biotium.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. Characterizing and Diminishing Autofluorescence in Formalin-fixed Paraffin-embedded Human Respiratory Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Eriochrome Black T - Wikipedia [en.wikipedia.org]

- 9. Quantitative investigation of photobleaching-based autofluorescence suppression in formalin-fixed paraffin-embedded human tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitative investigation of photobleaching-based autofluorescence suppression in formalin-fixed paraffin-embedded human tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to Autofluorescence Eliminator Reagent S 2160

For researchers, scientists, and drug development professionals engaged in fluorescence microscopy, achieving a high signal-to-noise ratio is paramount for accurate data interpretation. Autofluorescence, the natural emission of light by biological structures, can often obscure the specific signals from fluorescent probes, leading to challenges in analysis. The Autofluorescence Eliminator Reagent S 2160 is a ready-to-use solution designed to mitigate this issue, particularly the problematic autofluorescence originating from lipofuscin.

Lipofuscin, an age-related pigment, accumulates in the cytoplasm of various cell types, including neurons, and possesses broad excitation and emission spectra that overlap with commonly used fluorophores. This guide provides a comprehensive overview of the this compound reagent, its technical specifications, and a detailed protocol for its application in immunofluorescence procedures.

Quantitative Data Presentation

The technical specifications for the Autofluorescence Eliminator Reagent this compound are summarized in the table below. This information is critical for proper handling, storage, and integration into experimental workflows.

| Property | Value |

| Product Number | 2160 |

| Physical Form | Liquid in 70% ethanol |

| Preservatives | None |

| Storage Temperature | Room temperature (in the dark) |

| Stability | Stable up to the expiration date on the label |

| UNSPSC Code | 41116010 |

Experimental Protocols

The following protocol outlines the steps for using the Autofluorescence Eliminator Reagent this compound in a typical immunofluorescence staining procedure for tissue sections. This protocol is intended as a general guideline and may require optimization for specific tissues and experimental conditions.

Materials:

-

Fixed and permeabilized tissue sections on slides

-

Primary and fluorescently labeled secondary antibodies

-

Autofluorescence Eliminator Reagent this compound

-

Phosphate-buffered saline (PBS) or Tris-buffered saline (TBS)

-

Mounting medium

-

Coplin jars or a staining dish

Procedure:

-

Immunofluorescent Staining: Perform your standard immunofluorescence staining protocol, including fixation, permeabilization, blocking, primary antibody incubation, and secondary antibody incubation. Ensure thorough washing with PBS or TBS between steps.

-

Final Wash: After the final wash step following secondary antibody incubation, proceed immediately to the autofluorescence elimination step. Do not allow the tissue sections to dry out.

-

Reagent Application:

-

Place the slides in a Coplin jar or staining dish.

-

Add a sufficient volume of the Autofluorescence Eliminator Reagent this compound to completely immerse the tissue sections.

-

Incubate for 5 minutes at room temperature.

-

-

Washing:

-

Remove the slides from the reagent and wash them three times with PBS or TBS for 5 minutes each.

-

-

Mounting:

-

Carefully remove excess buffer from around the tissue section.

-

Apply a drop of mounting medium to the tissue section and place a coverslip over it, avoiding air bubbles.

-

-

Imaging:

-

Proceed with fluorescence microscopy. The treatment with the this compound reagent should significantly reduce or eliminate lipofuscin-like autofluorescence without adversely affecting the specific fluorescent labels.

-

Mandatory Visualization

To illustrate the integration of the Autofluorescence Eliminator Reagent this compound into a standard immunofluorescence workflow, the following diagram has been generated using the DOT language.

Experimental workflow for using Autofluorescence Eliminator Reagent this compound.

Unraveling the Identity of S 2160: A Case of Mistaken Identity

Initial investigations to provide an in-depth technical guide on the discovery and development of a reagent designated "S 2160" have revealed no publicly available information corresponding to a chemical or biological reagent with this identifier. Extensive searches across scientific databases and the broader web have failed to identify any compound, drug candidate, or research tool known by this name.

The search for "this compound" has instead pointed towards a variety of unrelated subjects, most prominently "S.2160," a legislative bill in the United States Congress titled the "Urban Canal Modernization Act"[1][2]. Other occurrences of "this compound" relate to academic course codes, such as SOC 2160 for Quantitative Research Methods and STAT 2160, and technical specifications, including screen resolutions (e.g., 3840 x 2160 pixels)[3][4][5][6][7].

This lack of specific findings within the biomedical and chemical research domains strongly suggests that "this compound" is not a recognized or publicly disclosed reagent. Several possibilities could explain this discrepancy:

-

Internal Designation: "this compound" may be an internal code used by a specific company or research institution that has not yet been publicly disclosed in scientific literature or at conferences.

-

Novel Compound: The reagent could be a very recent discovery that has not yet been the subject of published research.

-

Typographical Error: The designation "this compound" might be a typographical error, and the intended reagent may have a different identifier.

Without any foundational information about the nature of "this compound," it is not possible to construct the requested in-depth technical guide. Key information that is currently unavailable includes:

-

The chemical structure or biological nature of the reagent.

-

Its discovery and development history.

-

Its mechanism of action and any associated signaling pathways.

-

Quantitative data regarding its efficacy, potency, or other relevant metrics.

-

Established experimental protocols for its use.

Recommendations for Researchers and Drug Development Professionals:

For individuals seeking information on "this compound," it is recommended to:

-

Verify the Identifier: Double-check the accuracy of the reagent name and any associated documentation.

-

Consult Internal Resources: If this identifier was encountered within a specific organizational context, consulting internal databases and experts is advised.

-

Search for Alternative Names: If possible, search for the reagent using alternative names, such as its chemical name, other known aliases, or by the names of the researchers or institutions involved in its development.

Until "this compound" is linked to a specific, publicly documented reagent, the creation of a comprehensive technical guide remains unfeasible. The scientific community awaits further disclosure to understand the potential significance of this currently unidentified entity.

References

- 1. S. 2160: Urban Canal Modernization Act (118th Congress) Bill Summary | Quiver Quantitative [quiverquant.com]

- 2. congress.gov [congress.gov]

- 3. Elon University - SOC2160 [elon.smartcatalogiq.com]

- 4. Elon University - SOC2160 [elon.smartcatalogiq.com]

- 5. STAT 2160 Exam #1 Flashcards - Cram.com [cram.com]

- 6. 1080p - Wikipedia [en.wikipedia.org]

- 7. OPPO Find X9 Pro - 200MP Hasselblad Telephoto Camera | OPPO Global [oppo.com]

Methodological & Application

Application Notes and Protocols: S 2160 Autofluorescence Eliminator Reagent

For Researchers, Scientists, and Drug Development Professionals

Introduction

The S 2160 Autofluorescence Eliminator Reagent is a ready-to-use solution designed to reduce or eliminate autofluorescence in fluorescence microscopy, particularly in immunohistochemistry (IHC) applications.[1][2][3] Autofluorescence is the natural emission of light by biological structures, such as lipofuscin, collagen, and elastin, which can obscure the signal from specific fluorescent probes, leading to decreased signal-to-noise ratios and potential misinterpretation of results.[4] This reagent is particularly effective in reducing lipofuscin-like autofluorescence, which is common in aged tissues, especially from the central nervous system of humans, monkeys, and rats.[2][3][5] The active component in this reagent is known to be Sudan Black B, a lipophilic dye that quenches the fluorescence of lipofuscin granules.[6]

Principle of Action

Lipofuscin, often referred to as the "aging pigment," is an aggregate of oxidized proteins and lipids that accumulates in the lysosomes of long-lived cells, such as neurons and cardiac muscle cells.[7] It has a broad excitation and emission spectrum, which overlaps with many commonly used fluorophores, making it a significant source of background noise in fluorescence imaging.[2][3][5] The this compound Autofluorescence Eliminator Reagent, a solution of Sudan Black B in 70% ethanol, is a lipophilic dye that binds to these lipofuscin granules. By masking these autofluorescent structures, the reagent effectively quenches their fluorescence, thereby improving the clarity and specificity of the intended fluorescent signal.[7][8]

Key Applications

-